molecular formula C11H12O3 B098060 Ethyl 3-oxo-2-phenylpropanoate CAS No. 17838-69-6

Ethyl 3-oxo-2-phenylpropanoate

Cat. No. B098060
CAS RN: 17838-69-6
M. Wt: 192.21 g/mol
InChI Key: NLEKOKANBOZZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-2-phenylpropanoate is a chemical compound that is part of a broader class of organic compounds known as β-keto esters. These compounds are characterized by the presence of a ketone group (3-oxo-) and an ester group (ethyl-) attached to a carbon chain that also contains a phenyl group (2-phenyl-). The structure and reactivity of such compounds are of significant interest in organic chemistry due to their utility in various synthetic applications.

Synthesis Analysis

The synthesis of related β-keto esters has been explored in several studies. For instance, ethyl 2-cyano-3-alkoxypent-2-enoates, which share a similar β-keto ester structure, were synthesized through a coupling reaction catalyzed by a ruthenium complex, as described in one study . This process involved the migration of a C=C bond and subsequent condensation with cyanoacetate. Although not directly synthesizing ethyl 3-oxo-2-phenylpropanoate, this study provides insight into the types of reactions that can be used to construct β-keto ester frameworks.

Molecular Structure Analysis

The molecular structure of β-keto esters can be complex, with the possibility of isomerism and steric hindrance affecting their conformation. In the case of ethyl 2-cyano-3-alkoxypent-2-enoates, X-ray crystallography was used to separate and determine the E- and Z-isomers, revealing structural distortions due to steric hindrance . Density functional theory (DFT) calculations were also performed to elucidate the solid-state structure and conformation. These techniques are essential for understanding the molecular structure of β-keto esters, including ethyl 3-oxo-2-phenylpropanoate.

Chemical Reactions Analysis

β-keto esters like ethyl 3-oxo-2-phenylpropanoate can undergo various chemical reactions. For example, ethyl 2-azidopropenoate, a compound with a similar β-keto ester moiety, was transformed into ethyl 2-aminopropenoate with different substituents upon treatment with nucleophiles such as thiophenol or sodium ethoxide . Additionally, the photochemical reaction of ethyl 3-oxo-2,4-diphenylbutanoate, a closely related compound, resulted in products from radical recombination and decarbonylation, highlighting the reactivity of the keto group under irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of β-keto esters are influenced by their functional groups. The presence of the ester and ketone groups in compounds like ethyl 3-oxo-2-phenylpropanoate affects their solubility, boiling point, and reactivity. For instance, the cyclization of ethyl 6-oxo-5-phenylheptoate, another β-keto ester, was achieved using sodium ethoxide, indicating the role of the ethoxy group in promoting cyclization reactions . The reactivity of the keto group is also evident in the formation of bicyclic lactams from ethyl 4-oxoalkanoates when reacted with amines, demonstrating the versatility of β-keto esters in synthesizing heterocyclic compounds .

Scientific Research Applications

  • Summary of the Application: Ethyl 3-oxo-2-phenylpropanoate is used in the synthesis of poly-substituted furans via an intermolecular oxidative annulation reaction . Furans are a class of organic compounds that have a wide range of applications in the pharmaceutical and chemical industries.
  • Methods of Application or Experimental Procedures: The oxidative annulation reaction of ethyl 3-oxo-3-phenylpropanoates with internal alkynes proceeds efficiently in the presence of a Ru (II)-catalyst, a copper oxidant, and an additive such as AgSbF6 . This method offers a novel approach for the selective construction of poly-substituted furans.
  • Results or Outcomes: The reaction has a wide substrate scope with simple starting materials, and the desired tetrasubstituted furans were prepared in good to excellent yields .
  • Ethyl 3-(dimethylamino)-3-oxo-2-phenylpropanoate : This compound is similar to Ethyl 3-oxo-2-phenylpropanoate and might have similar applications in organic synthesis.

  • Methyl 3-oxo-3-phenylpropanoate : This is the methyl ester version of Ethyl 3-oxo-2-phenylpropanoate. It might be used in similar reactions as the ethyl ester.

  • Ethyl 3-oxo-5-phenylpentanoate : This compound has an extra carbon in the chain compared to Ethyl 3-oxo-2-phenylpropanoate. It might have different reactivity and applications in organic synthesis.

  • Ethyl 3-(dimethylamino)-3-oxo-2-phenylpropanoate : This compound is similar to Ethyl 3-oxo-2-phenylpropanoate and might have similar applications in organic synthesis.

  • Methyl 3-oxo-3-phenylpropanoate : This is the methyl ester version of Ethyl 3-oxo-2-phenylpropanoate. It might be used in similar reactions as the ethyl ester.

  • Ethyl 3-oxo-5-phenylpentanoate : This compound has an extra carbon in the chain compared to Ethyl 3-oxo-2-phenylpropanoate. It might have different reactivity and applications in organic synthesis.

Safety And Hazards

Ethyl 3-oxo-2-phenylpropanoate has a GHS07 signal word of warning . The hazard statements include H302-H312-H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Future Directions

While specific future directions for Ethyl 3-oxo-2-phenylpropanoate are not available, esters are widely used in various fields including pharmaceuticals, fine chemicals, and natural products . Therefore, the development of versatile synthetic methods of esters is an important research topic in organic chemistry .

properties

IUPAC Name

ethyl 3-oxo-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEKOKANBOZZLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340228
Record name Ethyl 3-oxo-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-2-phenylpropanoate

CAS RN

17838-69-6
Record name Ethyl 3-oxo-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-oxo-2-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-oxo-2-phenylpropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-oxo-2-phenylpropanoate
Reactant of Route 4
Ethyl 3-oxo-2-phenylpropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-oxo-2-phenylpropanoate
Reactant of Route 6
Ethyl 3-oxo-2-phenylpropanoate

Citations

For This Compound
11
Citations
M Bulut, ÇL Erk - Journal of heterocyclic chemistry, 2001 - Wiley Online Library
… 3-Phenyl- and 3-(p-methoxyphenyl)-7,8-dihydroxy and -6,7-dihydroxychromenones were prepared from ethyl 3-oxo-2-phenylpropanoate, ethyl 3-oxo-2-(4-methoxyphenyl)-propanoate …
Number of citations: 21 onlinelibrary.wiley.com
S Kanemasa, T Kanai, T Araki, E Wada - Tetrahedron letters, 1999 - Elsevier
… reaction catalyzed by a combination of ZnCI2 (5 mol%) and chlorotrimethylsilane (1 equiv) in dichloromethane produces a mixture of ethyl 3-oxo-2-phenylpropanoate (3a, 64%) and 4a (…
Number of citations: 62 www.sciencedirect.com
G Guerrini, G Ciciani, S Daniele, LDC Mannelli… - Bioorganic & Medicinal …, 2017 - Elsevier
… [1,5-a]pyrimidin-7(4H)-ones 3-substituted (2a–m) and (3a–m) were obtained by a one-step reaction between 3(5)-aminopyrazole 4-substituted (1) and ethyl 3-oxo-2-phenylpropanoate …
Number of citations: 16 www.sciencedirect.com
MG Ferlin, R Bortolozzi, P Brun, I Castagliuolo… - …, 2010 - Wiley Online Library
… General procedure for the synthesis of ethyl 3-oxo-2-phenylpropanoate derivatives (237–25). NaH (60 % in oil, 4 equiv in mmol) was added portionwise to a mixture of commercial ethyl …
D Blanco‐Ania, JJ Mateman, A Hýlová… - Pest management …, 2019 - Wiley Online Library
BACKGROUND Strigolactones (SLs) have a vast number of ecological implications because of the broad spectrum of their biological activities. Unfortunately, the limited availability of …
Number of citations: 10 onlinelibrary.wiley.com
KM Elattar, A El-Mekabaty - Current Organic Synthesis, 2021 - ingentaconnect.com
… One-pot reactions of 4-substituted-1H-pyrazol-5-amines 162 with each of ethyl 3-oxo-2-phenylpropanoate or ethyl 2-benzyl-3oxopropanoate under solvent-free conditions yielded the …
Number of citations: 5 www.ingentaconnect.com
MJ Mphahlele, MM Maluleka - Journal of Molecular Structure, 2020 - Elsevier
… Ethyl 3-oxo-2-phenylpropanoate was also condensed with aniline derivatives in ethanol followed by polyphosphoric acid-mediated cyclization of the intermediate ethyl 3-(arylimino)-2-…
Number of citations: 2 www.sciencedirect.com
J Elaridi, A Thaqi, A Prosser, WR Jackson… - Tetrahedron …, 2005 - Elsevier
Enantioselective hydrogenation of a series of (E)-α-substituted β-amidoacrylates using Rh(I)-catalysts with chiral phosphine ligands (BPE, DuPHOS) gives β 2 -amino acid derivatives …
Number of citations: 64 www.sciencedirect.com
D Blanco-Ania, B Zwanenburg - Strigolactones: Methods and Protocols, 2021 - Springer
Strigolactones (SLs) are new plant hormones that play an important role in the control development of plants. They are germination stimulants for seed of parasitic weeds, are the …
Number of citations: 3 link.springer.com
DA Kummer, MD Cummings, M Abad, J Barbay… - Bioorganic & Medicinal …, 2017 - Elsevier
… Synthesis of monochloro-substituted quinolines 46 and 47 began by coupling of 4-bromoaniline with ethyl 3-oxo-2-phenylpropanoate or 2-phenylacetyl chloride to afford 44 and 45, …
Number of citations: 25 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.